What is Dimethoate-d6 and its chemical properties
What is Dimethoate-d6 and its chemical properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Dimethoate-d6 is the deuterated form of Dimethoate, a widely used organophosphate insecticide and acaricide.[1][2] This isotopically labeled compound serves as a crucial internal standard in analytical chemistry, particularly in the quantification of Dimethoate in various environmental and biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] The deuterium labeling provides a distinct mass signature, enabling precise and accurate measurement of the non-labeled parent compound.
Core Chemical Properties
Dimethoate-d6 shares a similar chemical structure with Dimethoate, with the key difference being the replacement of six hydrogen atoms with deuterium atoms on the two methoxy groups. This substitution results in a higher molecular weight, which is fundamental to its application as an internal standard.
Quantitative Data Summary
| Property | Value | References |
| Chemical Name | O,O-Di(methyl-d3) S-[2-(methylamino)-2-oxoethyl] phosphorodithioate | [3] |
| CAS Number | 1219794-81-6 | [4] |
| Molecular Formula | C₅H₆D₆NO₃PS₂ | [4] |
| Molecular Weight | 235.29 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in chloroform and DMSO | [2] |
| Storage Conditions | -20°C | [4] |
Synthesis and Isotopic Labeling
Analytical Methodologies
Dimethoate-d6 is primarily utilized as an internal standard in chromatographic methods for the detection and quantification of Dimethoate. The general workflow involves adding a known amount of Dimethoate-d6 to a sample prior to extraction and analysis. The ratio of the signal from the analyte (Dimethoate) to the internal standard (Dimethoate-d6) is then used to determine the concentration of Dimethoate in the original sample. This method corrects for variations in sample preparation and instrument response.
Representative Analytical Workflow
Below is a generalized workflow for the analysis of Dimethoate in a sample using Dimethoate-d6 as an internal standard.
Caption: Generalized workflow for the analysis of Dimethoate using Dimethoate-d6 as an internal standard.
Experimental Protocols
Note: The following are generalized protocols based on published methods for Dimethoate analysis. Specific parameters may need to be optimized for different matrices and instrumentation.
1. Sample Preparation (QuEChERS Method for Food Samples) [5]
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Homogenization: Homogenize 10-15 g of the sample.
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Spiking: Add a known concentration of Dimethoate-d6 internal standard solution in acetonitrile to the homogenized sample.
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Extraction: Add acetonitrile and appropriate salts (e.g., MgSO₄, NaCl, sodium citrate) to the sample. Shake vigorously.
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Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.
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Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the acetonitrile supernatant and add it to a d-SPE tube containing sorbents like primary secondary amine (PSA) and MgSO₄ to remove interferences. Vortex and centrifuge.
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Final Extract: The resulting supernatant is ready for GC-MS/MS or LC-MS/MS analysis.
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Gas Chromatograph (GC):
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Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms).
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Injector: Split/splitless injector.
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Oven Temperature Program: A programmed temperature ramp to separate the analytes.
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Carrier Gas: Helium or Hydrogen.
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-
Mass Spectrometer (MS):
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Ionization Mode: Electron Ionization (EI).
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Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
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MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Dimethoate and Dimethoate-d6.
-
-
Liquid Chromatograph (LC):
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Column: A reverse-phase C18 column.
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Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate.
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Flow Rate: Typical analytical flow rates.
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-
Mass Spectrometer (MS):
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Ionization Mode: Electrospray Ionization (ESI), positive mode.
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Acquisition Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Dimethoate and Dimethoate-d6.
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Metabolic Pathway
The metabolic pathway of Dimethoate-d6 is expected to be identical to that of Dimethoate. The primary metabolic transformations involve oxidation and hydrolysis.[3][8] The key metabolite, omethoate (the oxygen analog), is more toxic than the parent compound.
Caption: Proposed metabolic pathway of Dimethoate-d6.
Conclusion
Dimethoate-d6 is an indispensable tool for the accurate and reliable quantification of the insecticide Dimethoate in a variety of matrices. Its chemical properties, particularly its isotopic labeling, make it an ideal internal standard for mass spectrometry-based analytical methods. Understanding its behavior in analytical systems and its metabolic fate is crucial for researchers in the fields of environmental science, food safety, and toxicology.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ez.restek.com [ez.restek.com]
- 4. glpbio.com [glpbio.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. CN1702074A - Process for synthesizing dimethoate - Google Patents [patents.google.com]
- 7. CN107955034B - Preparation process of raw dimethoate - Google Patents [patents.google.com]
- 8. revistamedicinamilitara.ro [revistamedicinamilitara.ro]
- 9. gcms.labrulez.com [gcms.labrulez.com]
- 10. Screening of dimethoate in food by isotope dilution and electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
